Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol
Overview
Description
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of a benzodioxole ring fused with a furan ring, connected through a methanol group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol typically involves the reaction of benzo[d][1,3]dioxole with furan-2-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzo[d][1,3]dioxol-5-yl(furan-2-yl)carboxylic acid.
Reduction: Formation of benzo[d][1,3]dioxol-5-yl(furan-2-yl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain a benzodioxole ring and have been studied for their anticancer properties.
Benzodioxol carboxamide derivatives: These derivatives have shown potential as antidiabetic agents and exhibit different biological activities compared to this compound.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.
Biological Activity
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural combination of a benzo[d][1,3]dioxole and a furan moiety. The molecular formula is with a molecular weight of approximately 218.21 g/mol. This structural arrangement contributes to its distinctive chemical reactivity and biological activity profile.
The biological effects of this compound are primarily attributed to its interactions with various molecular targets in biological systems. It has been shown to inhibit specific enzymes and receptors involved in inflammatory and cancer pathways. For instance, studies suggest that it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that derivatives of benzo[d][1,3]dioxole structures, similar to this compound, demonstrate significant anticancer properties. For example, compounds containing benzo[d][1,3]dioxole moieties have shown promising results against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values in the micromolar range .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. This is particularly relevant for developing new antibiotics.
Anticancer Studies
One notable study explored the synthesis of bis-benzo[d][1,3]dioxol-5-yl derivatives that exhibited strong anticancer activity. The synthesized compounds were tested for their cytotoxic effects on cancer cells. The results demonstrated that these derivatives had lower IC50 values compared to standard drugs like doxorubicin, indicating their potential as effective anticancer agents .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various target proteins associated with cancer and inflammation. These studies suggest that the compound can effectively bind to active sites on enzymes involved in tumor progression and inflammatory responses.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzo[b]furan | Contains a furan ring but lacks the dioxole structure | Known for distinct fluorescence properties |
Benzodioxole | Similar dioxole structure but without the furan attachment | Exhibits strong electron-donating characteristics |
Furan derivatives | Various substitutions on the furan ring | Broad range of biological activities depending on substitutions |
The unique combination of structural features in this compound sets it apart from other related compounds, enhancing its potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(furan-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(10-2-1-5-14-10)8-3-4-9-11(6-8)16-7-15-9/h1-6,12-13H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUNGYMZVRXYGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=CC=CO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.